Arzanol

Übersicht

Beschreibung

Arzanol is a naturally occurring prenylated acylphloroglucinol, isolated from the Mediterranean plant Helichrysum italicum (Roth) Don ssp. microphyllum, which belongs to the family Asteraceae . This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Arzanol involves the condensation of two molecules of 2-methyl-3-buten-2-ol with one molecule of 2,4-dihydroxybenzaldehyde. The steps are as follows:

Formation of Carbocation Intermediate: 2-methyl-3-buten-2-ol is reacted with an acid catalyst to form the corresponding carbocation intermediate.

Dimer Formation: The carbocation intermediate is then attacked by another molecule of 2-methyl-3-buten-2-ol to form a dimer.

Condensation Reaction: The dimer is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a base catalyst to form this compound.

Purification: The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Arzanol undergoes various chemical reactions, including:

Reduction: It can reduce oxidative stress-induced damage in neuronal cells.

Substitution: this compound can participate in substitution reactions due to its phenolic hydroxyl groups.

Common Reagents and Conditions:

Reduction: Antioxidant assays often involve the use of reducing agents to assess the compound’s efficacy.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Arzanol has a wide range of scientific research applications:

Wirkmechanismus

Arzanol exerts its effects through multiple mechanisms:

Inhibition of Inflammatory Pathways: this compound inhibits the activation of the inflammatory transcription factor NF-κB, reducing the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.

Antioxidant Activity: It scavenges reactive oxygen species and prevents lipid peroxidation, thereby protecting cells from oxidative damage.

Anti-HIV Activity: this compound inhibits HIV replication in T cells by targeting specific viral enzymes.

Vergleich Mit ähnlichen Verbindungen

Arzanol is unique due to its dual role as an antioxidant and anti-inflammatory agent. Similar compounds include:

Phloroglucinol: Like this compound, phloroglucinol exhibits antioxidant properties but lacks the anti-inflammatory potency of this compound.

This compound stands out due to its ability to modulate multiple pathways, making it a versatile compound in scientific research and potential therapeutic applications.

Biologische Aktivität

Arzanol, a natural phloroglucinol α-pyrone derived from the Mediterranean plant Helichrysum italicum, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, supported by data tables and case studies.

Antioxidant Activity

This compound has been extensively studied for its antioxidant properties. It demonstrates significant protective effects against oxidative stress in various cell models.

Key Findings:

- Cell Protection: In human keratinocyte (HaCaT) cells, pre-treatment with this compound (50 μM) significantly reduced cytotoxicity induced by hydrogen peroxide (H₂O₂), preserving mitochondrial membrane potential and decreasing reactive oxygen species (ROS) production .

- Neuroprotective Effects: this compound also exhibited protective effects in differentiated SH-SY5Y neuronal cells against H₂O₂-induced oxidative damage. Pre-incubation with this compound reduced ROS generation and apoptosis in a dose-dependent manner .

Table 1: Antioxidant Effects of this compound in Different Cell Lines

| Cell Type | Treatment Concentration | H₂O₂ Concentration | % Cell Viability | ROS Reduction |

|---|---|---|---|---|

| HaCaT | 50 μM | 2.5 mM | Significant | High |

| SH-SY5Y | 5-25 μM | 0.25-0.5 mM | Significant | High |

Anti-inflammatory Activity

This compound's anti-inflammatory properties have been linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway and the synthesis of pro-inflammatory cytokines.

Key Findings:

- Cytokine Inhibition: this compound effectively inhibited the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated immune cells .

- In Vivo Studies: In animal models, this compound reduced inflammation markers and pain associated with carrageenan-induced pleurisy .

Table 2: Anti-inflammatory Effects of this compound

| Study Type | Model Used | Key Inflammatory Markers Reduced |

|---|---|---|

| In Vitro | Human monocytes | IL-1β, IL-6 |

| In Vivo | Rat model | Prostaglandin E2 (PGE2) |

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Case Study:

In a study examining the effects of this compound on cancer cell lines, it was found that this compound treatment led to increased apoptosis in various cancer models, suggesting its potential as an anticancer agent .

Table 3: Apoptotic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | Treatment Concentration | % Apoptosis Induced |

|---|---|---|

| HL-60 | 50 μM | Significant |

| MCF-7 | 10-100 μM | Moderate |

Eigenschaften

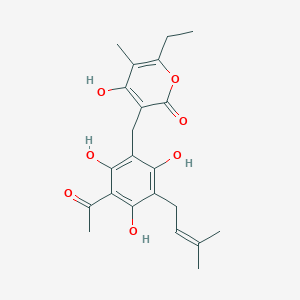

IUPAC Name |

3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIAPLVBZQQHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.